molecular formula C13H17N3O2S B14813423 1-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one

1-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one

Cat. No.: B14813423
M. Wt: 279.36 g/mol
InChI Key: MTXLOJHJDZIENA-UHFFFAOYSA-N
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Description

1-methyl-3-(4-thiomorpholinylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring and an indazole core.

Preparation Methods

The synthesis of 1-methyl-3-(4-thiomorpholinylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one involves multiple steps, typically starting with the preparation of the indazole core followed by the introduction of the thiomorpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-methyl-3-(4-thiomorpholinylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-3-(4-thiomorpholinylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-thiomorpholinylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

1-methyl-3-(4-thiomorpholinylcarbonyl)-1,4,6,7-tetrahydro-5H-indazol-5-one can be compared with other similar compounds, such as:

    1-methyl-3-(4-thiomorpholinylcarbonyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the core ring system.

    N-(4-chlorobenzyl)-1-methyl-3-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine: This compound has a similar indazole core but includes additional functional groups.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

1-methyl-3-(thiomorpholine-4-carbonyl)-6,7-dihydro-4H-indazol-5-one

InChI

InChI=1S/C13H17N3O2S/c1-15-11-3-2-9(17)8-10(11)12(14-15)13(18)16-4-6-19-7-5-16/h2-8H2,1H3

InChI Key

MTXLOJHJDZIENA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(=O)CC2)C(=N1)C(=O)N3CCSCC3

Origin of Product

United States

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